molecular formula C21H30FN3O3 B3026391 5F-Edmb-pinaca CAS No. 2504100-69-8

5F-Edmb-pinaca

Katalognummer: B3026391
CAS-Nummer: 2504100-69-8
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: VDEACSPMBSUVRD-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5F-Edmb-pinaca, also known as 5-Fluoro EDMB-PINACA, is a synthetic cannabinoid and designer drug. It is part of the indazole-3-carboxamide family and has been identified in various drug seizures. This compound is known for its potent psychoactive effects, similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5F-Edmb-pinaca involves several steps, starting with the preparation of the indazole core. The key steps include:

    Formation of the Indazole Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoropentyl Chain: This step involves the alkylation of the indazole core with a fluoropentyl halide.

    Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the indazole derivative with an appropriate carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxamide with ethyl alcohol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control .

Analyse Chemischer Reaktionen

Phase-I Metabolism

In vitro studies using human liver microsomes identified 14 phase-I metabolites via the following reactions :

Reaction TypeMetabolites GeneratedKey Enzymes Involved
Ester hydrolysisM1 (free carboxylic acid)Carboxylesterases (CES1/2)
DehydrogenationM2 (α,β-unsaturated ketone)Cytochrome P450 (CYP3A4)
Hydrolytic defluorinationM3 (pentanol derivative)CYP2C19
Mono-hydroxylationM4–M6 (hydroxypentyl isomers)CYP2C9, CYP2D6
DihydroxylationM7 (diol derivative)CYP3A4
  • Dominant pathway : Ester hydrolysis (M1) accounts for >60% of phase-I metabolites in vitro .

  • Secondary pathways : Hydroxylation at the pentyl chain (positions 4 and 5) and defluorination are observed in urine samples .

Phase-II Metabolism

Glucuronidation of hydroxylated metabolites (M4–M6) produces four phase-II conjugates, detectable in urine as major excretion products .

Analytical Characterization

Key techniques for identifying 5F-EDMB-PINACA and its metabolites:

MethodConditions/ParametersKey Findings
GC-MS Zebron™ Inferno™ ZB-35HT column; EI at 70 eVBase peak: m/z 232 (indazole fragment)
LC-QTOF-MS Phenomenex® Kinetex C18 column; ESI+ mode[M+H]+: m/z 392.2344 (parent compound)
Chiral HPLC Lux® i-Cellulose-5 column; isocratic elutionConfirmed (S)-enantiomer dominance (>95%)

Comparative Reactivity with Structural Analogs

This compound shares metabolic pathways with SCRAs like 5F-MDMB-PICA and 5F-CUMYL-PINACA but differs in:

  • Ester hydrolysis rate : this compound undergoes faster hydrolysis than 5F-MDMB-PICA due to less steric hindrance at the ester group .

  • Fluorine stability : The 5-fluoropentyl chain resists defluorination compared to 4-fluoro analogs .

Toxicological Implications

  • Active metabolites : M2 (dehydrogenated) and M4–M6 (hydroxylated) retain CB1 agonist activity, potentially exacerbating toxicity .

  • Detection challenges : Shared metabolites with other SCRAs (e.g., 5F-MDMB-PINACA) necessitate monitoring multiple biomarkers for forensic identification .

Wissenschaftliche Forschungsanwendungen

5F-Edmb-pinaca has several scientific research applications, including:

Wirkmechanismus

5F-Edmb-pinaca exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the induction of psychoactive effects. The primary molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the ethyl ester and the fluoropentyl chain. These features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .

Biologische Aktivität

5F-EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has garnered attention due to its potent biological activity and associated risks. This article explores the compound's pharmacological properties, metabolic pathways, and implications for human health, supported by diverse research findings.

This compound is characterized by its indole structure and a 5-fluoropentyl chain. It acts primarily as a full agonist at cannabinoid receptors CB1 and CB2, demonstrating significantly higher potency than Δ9-tetrahydrocannabinol (Δ9-THC) . The compound's binding affinity for CB1 receptors is notably high, with Ki values reported around 1.24 nM and EC50 values as low as 1.46 nM . This suggests that even small doses can produce substantial effects on the central nervous system.

Pharmacological Effects

In Vitro Studies:

  • This compound exhibits full agonistic activity at both CB1 and CB2 receptors, with varying potency based on structural modifications in its head group .
  • It has been shown to induce hypothermia, catalepsy, and analgesia in animal models, effects that are reversible with rimonabant, a known CB1 antagonist .

In Vivo Studies:

  • In C57BL/6J mice, the compound produced dose-dependent effects similar to those observed with other SCRAs. The pharmacological profile indicates a rapid onset of action compared to Δ9-THC .
  • The compound has been implicated in serious health consequences, including overdose cases linked to its recreational use .

Metabolism and Excretion

Research indicates that this compound undergoes extensive metabolic transformation in vivo, primarily through ester hydrolysis and other oxidative processes. Key metabolites identified include:

  • Phase-I Metabolites: Ten metabolites have been detected in urine samples through liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS), including products from monohydroxylation and defluorination .
  • Detection Challenges: The presence of shared metabolites among structurally related SCRAs complicates the unequivocal detection of this compound consumption in forensic contexts .

Case Studies and Clinical Implications

Several case studies highlight the clinical implications of this compound use:

  • Reports have documented severe adverse effects following consumption, including psychosis and cardiovascular complications .
  • A notable increase in emergency department visits related to synthetic cannabinoids has been observed since the emergence of this compound on the market .

Comparative Analysis with Other SCRAs

The following table summarizes the biological activity of this compound compared to other synthetic cannabinoids:

CompoundCB1 Affinity (nM)EC50 (nM)Notable Effects
This compound1.241.46Hypothermia, analgesia
5F-MDMB-PICA0.45 - 27.60VariesSimilar to above
FUB-144VariesVariesSevere intoxication cases reported
Δ9-THC~30~10Psychoactive effects, euphoria

Eigenschaften

IUPAC Name

ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O3/c1-5-28-20(27)18(21(2,3)4)23-19(26)17-15-11-7-8-12-16(15)25(24-17)14-10-6-9-13-22/h7-8,11-12,18H,5-6,9-10,13-14H2,1-4H3,(H,23,26)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEACSPMBSUVRD-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963459
Record name Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504100-69-8
Record name Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5F-Edmb-pinaca
Reactant of Route 2
5F-Edmb-pinaca
Reactant of Route 3
5F-Edmb-pinaca
Reactant of Route 4
5F-Edmb-pinaca
Reactant of Route 5
5F-Edmb-pinaca
Reactant of Route 6
Reactant of Route 6
5F-Edmb-pinaca

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.